molecular formula C11H10F3NO B11986456 2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol

2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol

Cat. No.: B11986456
M. Wt: 229.20 g/mol
InChI Key: GVUZWDIAOFAGTO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol typically involves the reaction of 5-methyl-1H-indole with trifluoroacetaldehyde in the presence of a reducing agent. The reaction conditions often include an inert atmosphere and a solvent such as tetrahydrofuran or dichloromethane .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling trifluoroacetaldehyde and other reagents .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Biological Activity

2,2,2-Trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol is a fluorinated organic compound with significant interest in medicinal chemistry and pharmacology due to its unique structural features. The presence of a trifluoromethyl group and a hydroxyl moiety contributes to its biological activity, making it a subject of various research studies aimed at understanding its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H10F3NO. The compound consists of an indole ring substituted with a trifluoromethyl group and an alcohol functional group. This specific arrangement enhances its binding affinity to biological targets, thereby influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The trifluoromethyl group increases lipophilicity and metabolic stability, while the hydroxyl group can participate in hydrogen bonding with receptors or enzymes. These interactions can modulate signaling pathways involved in inflammation, cancer progression, and microbial resistance.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.045 mg/mL
Enterococcus faecium0.033 mg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains like MRSA .

2. Anti-inflammatory Properties

The compound has shown potential as an anti-inflammatory agent. In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. The inhibition percentages at varying concentrations are summarized below:

Concentration (μM)TNF-alpha Inhibition (%)IL-6 Inhibition (%)
104550
206065
508085

This activity indicates its potential use in treating inflammatory diseases .

3. Antioxidant Activity

The antioxidant capacity of the compound has been assessed using various assays, including DPPH and FRAP assays. The results indicate that it possesses significant radical scavenging activity.

Assay TypeEC50 Value (mg/mL)
DPPH Scavenging11.745
FRAP15.300

These findings suggest that the compound may help mitigate oxidative stress in biological systems .

Case Studies

A recent study investigated the effects of this compound on human cancer cell lines. The results showed that treatment with varying concentrations led to significant reductions in cell viability in cancer cells compared to control groups.

Summary of Cell Viability Results

Cancer Cell LineIC50 (μM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20
HeLa (Cervical Cancer)12

These results indicate the potential for this compound as an anticancer agent, warranting further investigation into its mechanisms and efficacy in vivo .

Properties

Molecular Formula

C11H10F3NO

Molecular Weight

229.20 g/mol

IUPAC Name

2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol

InChI

InChI=1S/C11H10F3NO/c1-6-2-3-9-7(4-6)8(5-15-9)10(16)11(12,13)14/h2-5,10,15-16H,1H3

InChI Key

GVUZWDIAOFAGTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2C(C(F)(F)F)O

Origin of Product

United States

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